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Cat. No.: B1683172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Tiopinac (CAS 61220-69-7), chemically known as 2-(11-oxo-6,11-dihydrodibenzo[b,e]thiepin-

3-yl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the

dibenzothiepin class of compounds. Synthesized in the late 1970s, it has demonstrated

significant anti-inflammatory, analgesic, and antipyretic properties in various preclinical models.

Its mechanism of action is attributed to the inhibition of prostaglandin synthesis through the

cyclooxygenase (COX) enzymes. Notably, preclinical studies suggest that Tiopinac possesses

a favorable gastrointestinal safety profile compared to other NSAIDs. This technical guide

provides a comprehensive overview of the available research on Tiopinac, including its

chemical properties, synthesis, mechanism of action, preclinical pharmacology, and detailed

experimental protocols for its evaluation.

Chemical and Physical Properties
Tiopinac is a tricyclic compound with a central thiepin ring fused to two benzene rings. The

presence of a carboxylic acid group is characteristic of many NSAIDs.
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Property Value

CAS Number 61220-69-7

IUPAC Name
2-(11-oxo-6H-benzo[c][1]benzothiepin-3-

yl)acetic acid

Molecular Formula C₁₆H₁₂O₃S

Molecular Weight 284.3 g/mol

Appearance White to off-white solid

Solubility Soluble in DMSO

Storage
Dry, dark, at 0-4°C for short term or -20°C for

long term

Synthesis
While a detailed, step-by-step synthesis protocol for Tiopinac is not readily available in the

public domain, the general approach to constructing the dibenzothiepin core involves a multi-

step sequence. This typically begins with the reaction of a phthalide with a thiophenol

potassium salt to form a 2-(phenylthiomethyl)benzoic acid derivative. This intermediate is then

cyclized using a dehydrating agent like polyphosphoric acid to yield the 6,11-

dihydrodibenzo[b,e]thiepin-11(6H)-one core structure. Subsequent functional group

manipulations would then lead to the final Tiopinac molecule.

A general synthetic workflow is depicted below:

Phthalide + Thiophenol Potassium Salt 2-(Phenylthiomethyl)benzoic Acid Derivative Cyclization (e.g., Polyphosphoric Acid) 6,11-Dihydrodibenzo[b,e]thiepin-11(6H)-one Core Functional Group Manipulations Tiopinac

Click to download full resolution via product page

A generalized synthetic workflow for the dibenzothiepin core of Tiopinac.

Mechanism of Action: Inhibition of Prostaglandin
Synthesis
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Tiopinac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the

inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of

arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that mediate acute

and chronic inflammation.[2] There are two main isoforms of the COX enzyme: COX-1, which is

constitutively expressed and involved in homeostatic functions, and COX-2, which is induced

during inflammation. While specific IC50 values for Tiopinac against COX-1 and COX-2 are

not publicly available, its pharmacological profile suggests it is a non-selective inhibitor.

The signaling pathway for prostaglandin synthesis and its inhibition by NSAIDs is illustrated

below:
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Prostaglandin synthesis pathway and the inhibitory action of Tiopinac.

Preclinical Pharmacology
Extensive preclinical studies have demonstrated the potent anti-inflammatory and analgesic

efficacy of Tiopinac in various animal models.

Anti-inflammatory Activity
Tiopinac has shown marked activity in both acute and chronic models of inflammation.

Assay Species
Tiopinac Potency Relative
to Standard

Carrageenan-Induced Paw

Edema (Acute)
Rat 40 x Phenylbutazone

Cotton-Pellet-Induced

Granuloma (Chronic)
Rat 0.8 x Indomethacin

Adjuvant-Induced Arthritis

(Chronic)
Rat 10-15 x Naproxen

Analgesic Activity
The analgesic potency of Tiopinac varies depending on the specific pain model.

Assay Species
Tiopinac Potency Relative
to Standard

Phenylquinone-Induced

Writhing
Mouse 16 x Aspirin

Phenylquinone-Induced

Writhing
Rat 10 x Aspirin

Yeast-Inflamed Paw

Compression
Rat ~10 x Indomethacin

Adjuvant Arthritic-Inflamed

Paw Flexion
Rat ≥1000 x Aspirin
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Antipyretic Activity
In a yeast-induced pyrexia model in rats, Tiopinac was found to be approximately 130 times

more potent than aspirin.

Gastrointestinal Safety
Preclinical studies in rats and dogs have suggested that Tiopinac may have a reduced

potential for gastrointestinal irritation compared to other NSAIDs.

Experimental Protocols
The following are detailed methodologies for key in vivo assays used to evaluate the

pharmacological activity of Tiopinac.

Carrageenan-Induced Paw Edema in Rats
This model is used to assess acute inflammation.

Workflow:

Acclimatize Rats Randomly Group Rats Administer Tiopinac or Vehicle (p.o.) Inject Carrageenan (1% in saline) into Paw30-60 min post-dose Measure Paw Volume at 0, 1, 2, 3, 4, 5 hours Calculate % Inhibition of Edema

Click to download full resolution via product page

Workflow for the carrageenan-induced paw edema assay.

Protocol:

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

Acclimatization: Animals are acclimatized for at least one week with free access to food and

water.

Grouping: Animals are randomly assigned to control and treatment groups.

Dosing: Tiopinac, a reference NSAID, or vehicle is administered orally (p.o.).
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Induction of Edema: 30 to 60 minutes after dosing, 0.1 mL of a 1% (w/v) suspension of

carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.

Measurement: Paw volume is measured immediately before carrageenan injection and at

hourly intervals for up to 5 hours using a plethysmometer.

Data Analysis: The increase in paw volume is calculated for each animal. The percentage

inhibition of edema by the drug is calculated relative to the vehicle control group.

Cotton-Pellet-Induced Granuloma in Rats
This model is used to evaluate the effects on the proliferative phase of chronic inflammation.

Protocol:

Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

Pellet Implantation: Under light anesthesia, sterile cotton pellets (10 ± 1 mg) are implanted

subcutaneously in the ventral region.

Dosing: Tiopinac, a reference drug, or vehicle is administered orally daily for 7 consecutive

days, starting on the day of pellet implantation.

Pellet Removal: On the 8th day, the animals are euthanized, and the cotton pellets, along

with the granulomatous tissue, are excised.

Measurement: The wet and dry weights of the granulomas are determined. The dry weight is

measured after drying the pellets at 60°C until a constant weight is achieved.

Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial

weight of the cotton pellet. The percentage inhibition of granuloma formation is calculated by

comparing the mean net dry weight of the treated groups with the control group.

Adjuvant-Induced Arthritis in Rats
This is a model of chronic, immune-mediated inflammatory disease.

Protocol:
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Animals: Male Lewis or Sprague-Dawley rats (180-220 g) are used.

Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of

Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the

footpad of the right hind paw.

Dosing: Dosing with Tiopinac, a reference drug, or vehicle can be initiated either

prophylactically (from the day of adjuvant injection) or therapeutically (after the onset of

arthritis, typically around day 10-12). Dosing is continued for a specified period (e.g., 18

days).

Assessment of Arthritis: The severity of arthritis is assessed by measuring the volume of both

the injected and non-injected paws at regular intervals. Clinical scoring based on erythema,

swelling, and joint deformity can also be performed.

Data Analysis: The change in paw volume and the arthritis score are used to evaluate the

efficacy of the treatment compared to the control group.

Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolism data for Tiopinac in various species, including

humans, are not extensively reported in publicly available literature. General principles of

NSAID pharmacokinetics suggest that Tiopinac, as a carboxylic acid derivative, would be well-

absorbed orally, highly bound to plasma proteins, and undergo hepatic metabolism prior to

renal excretion. Further studies are required to fully characterize its absorption, distribution,

metabolism, and excretion (ADME) profile.

Conclusion
Tiopinac is a potent non-steroidal anti-inflammatory drug with a compelling preclinical profile.

Its significant anti-inflammatory and analgesic activities, coupled with a potentially favorable

gastrointestinal safety profile, make it an interesting compound for further investigation. This

technical guide summarizes the key findings to date and provides detailed experimental

protocols to facilitate future research into the therapeutic potential of Tiopinac. The lack of

publicly available data on its specific COX-1/COX-2 inhibitory potency and its comprehensive

pharmacokinetic profile highlights areas for future research that would be critical for its potential

clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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